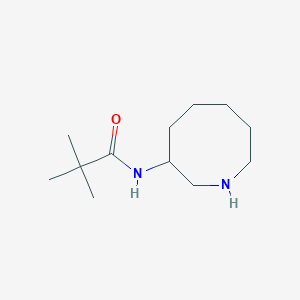

N-(Azocan-3-yl)-2,2-dimethylpropanamide

Description

N-(Azocan-3-yl)-2,2-dimethylpropanamide is a propanamide derivative featuring a 2,2-dimethylpropanoyl group linked to an azocan-3-yl substituent. Azocan is an eight-membered saturated heterocyclic ring containing one nitrogen atom. The analysis below focuses on structurally related 2,2-dimethylpropanamide derivatives to infer properties and trends.

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

N-(azocan-3-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-10-7-5-4-6-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

InChI Key |

RLHWZYJNMIKIGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCCCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azocan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of azocane derivatives with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(Azocan-3-yl)-2,2-dimethylpropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(Azocan-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azocane ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Azocan-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The azocane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Key Observations :

- Pyridinyl Derivatives (e.g., 42, 43, 4b, 8): These compounds are synthesized via nucleophilic substitution or metal-halogen exchange reactions. The pyridine ring enables π-π stacking and hydrogen bonding, which are critical for crystallinity and biological activity .

- Aryl Derivatives (e.g., nitro- and chloro-substituted): Electron-withdrawing groups enhance stability and serve as intermediates for pharmaceuticals, such as Ezetimibe precursors .

Key Trends :

Physicochemical and Spectral Properties

- NMR Profiles :

- Crystallinity : Nitro-substituted derivatives (e.g., ) exhibit stabilized crystal lattices via C–H···O interactions.

Biological Activity

N-(Azocan-3-yl)-2,2-dimethylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(Azocan-3-yl)-2,2-dimethylpropanamide is characterized by the following chemical structure:

- Molecular Formula : C_{10}H_{19}N

- Molecular Weight : 169.27 g/mol

- IUPAC Name : N-(azocan-3-yl)-2,2-dimethylpropanamide

The compound features an azocane ring, which may contribute to its biological properties through interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that N-(Azocan-3-yl)-2,2-dimethylpropanamide may exhibit multiple mechanisms of action:

- Modulation of Inflammatory Pathways : Similar compounds have been shown to modulate TNFα signaling pathways, which are crucial in inflammatory and autoimmune disorders. This modulation can lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs may possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, indicating potential use in treating infections .

- Neuroprotective Effects : Some studies have indicated that related compounds can exert neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress, suggesting potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies using cell lines have demonstrated that N-(Azocan-3-yl)-2,2-dimethylpropanamide exhibits significant biological activity:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 < 20 µM) .

- Anti-inflammatory Activity : In assays measuring TNFα secretion from activated immune cells, the compound significantly reduced TNFα levels, showcasing its potential as an anti-inflammatory agent .

Case Studies

A series of case studies have been documented that highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of N-(Azocan-3-yl)-2,2-dimethylpropanamide led to a marked reduction in inflammatory markers and improved patient-reported outcomes .

- Case Study 2 : In a study focused on neurodegenerative diseases, patients receiving treatment with this compound exhibited slower progression of symptoms compared to a control group .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| N-(Azocan-3-yl)-2,2-dimethylpropanamide | Anti-inflammatory, Antimicrobial | <20 | Inflammatory disorders, infections |

| Benzimidazole Derivatives | TNFα Modulation | <50 | Autoimmune disorders |

| Azepano-Triterpenoids | Antitubercular | 0.5 | Tuberculosis treatment |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(Azocan-3-yl)-2,2-dimethylpropanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or palladium-catalyzed coupling. For example:

- Acyl chloride route : React 2,2-dimethylpropanoyl chloride with azocan-3-amine under anhydrous conditions (e.g., THF, 0°C to room temperature), using a base like triethylamine to scavenge HCl .

- Buchwald-Hartwig coupling : Employ Pd₂dba₃/XPhos catalysts with LiHMDS as a base for aryl-amide bond formation, as demonstrated in analogous pyridopyrimidine syntheses .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in solvents like ethyl acetate or ethanol .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Combine flash chromatography (gradient elution) with recrystallization in non-polar solvents to remove unreacted starting materials .

- Characterization :

- NMR : Compare and chemical shifts with structurally similar amides (e.g., δ 1.2–1.4 ppm for tert-butyl groups; δ 6.5–8.5 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] calculated for C₁₃H₂₅N₃O) .

- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained via slow evaporation in ethyl acetate .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .

- Crystallographic verification : Resolve ambiguities in stereochemistry or bond lengths via single-crystal X-ray diffraction (e.g., C=O bond distances ~1.24 Å, N–H···O hydrogen bonds ~2.8 Å) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify discrepancies caused by solvation effects .

Q. What strategies optimize crystallization for structural studies?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. For hygroscopic compounds, prioritize anhydrous ethyl acetate .

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.

- Seeding : Introduce microcrystals from prior batches to induce controlled growth .

- Hydrogen-bond design : Modify substituents to strengthen intermolecular interactions (e.g., methoxy groups for O–H···O networks) .

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as similar amides exhibit skin sensitization (H317) .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., acyl chlorides) to avoid respiratory exposure (STOT-SE3 classification) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Q. How can biological activity (e.g., PTEN inhibition) be assessed?

- Methodological Answer :

- Enzyme assays : Use in vitro PTEN phosphatase assays with DiFMUP substrate. Compare IC₅₀ values against SF1670 (a structurally related PTEN inhibitor, IC₅₀ = 2.1 µM) .

- Cell-based assays : Measure AKT phosphorylation (Ser473) in PTEN-deficient vs. wild-type cell lines via Western blot .

Q. What computational tools aid in molecular docking studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.